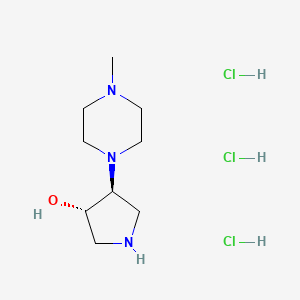
trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride” is a chemical compound with the empirical formula C9H22Cl3N3O and a molecular weight of 294.65 . It is provided in solid form . The IUPAC name for this compound is (3R,4R)-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-amine trihydrochloride .
Molecular Structure Analysis
The SMILES string representation of this compound isCl.Cl.Cl.CN1CCN(CC1)[C@H]2COC[C@@H]2N . The InChI code is 1S/C9H19N3O.3ClH/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10;;;/h8-9H,2-7,10H2,1H3;3*1H/t8-,9-;;;/m0.../s1 . Physical And Chemical Properties Analysis
This compound is a solid . The storage temperature is room temperature .Scientific Research Applications
Chemistry and Synthesis
- Pyrrolidine Derivatives Synthesis : Pyrrolidines, including structures similar to trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol, have significant applications in medicine and industry, such as in the manufacturing of dyes and agrochemical substances. Research highlighted the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the polar nature of the reaction and its feasibility under mild conditions, offering potential for analogous reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
- Phosphorus Dendrimers with Piperazine Terminal Groups : Piperazine derivatives, including the methyl piperazine variant, have been used in synthesizing phosphorus dendrimers. These dendrimers, particularly those terminated by pyrrolidinium groups, showed low cytotoxicity and were efficient in forming dendriplexes, indicating potential applications in DNA delivery and biological experiments (Padié et al., 2009).
Biological Applications
- Antitumor Activity of Piperazinyl Pyrimidines : Compounds with a 3-phenylpiperazinyl group demonstrated significant cytotoxic activity against various tumor cell lines, indicating the potential of piperazinyl derivatives in cancer treatment (Naito et al., 2005).
- Fluorescence Switching and Solvatochromism : Piperazine derivatives exhibited structure-dependent fluorescence, solvatochromism, and halochromic fluorescence switching. These properties are of interest for applications in bio-imaging and optical devices, suggesting the potential of piperazine derivatives, including those similar to trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol, in these fields (Nagarasu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(3S,4S)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.3ClH/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13;;;/h8-10,13H,2-7H2,1H3;3*1H/t8-,9-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPUHXQVJKULHC-XSYCVHPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CNCC2O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CNC[C@@H]2O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

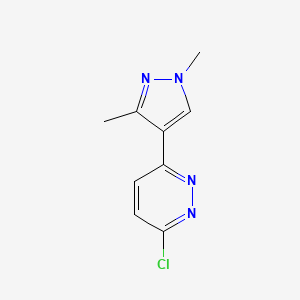
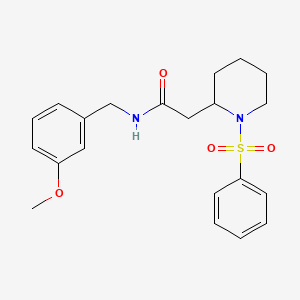
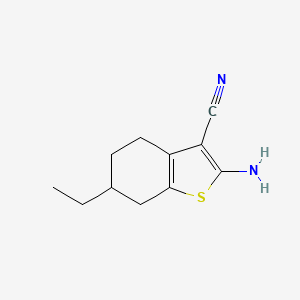
![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2541554.png)
![6-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2541556.png)




![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2541563.png)
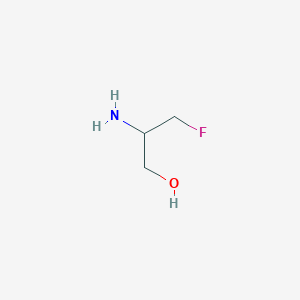
![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2541569.png)